5-Methoxy-2-nitrophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-nitrophenyl isothiocyanate is an organic compound with the molecular formula C8H6N2O3S It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with methoxy and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitrophenyl isothiocyanate typically involves the reaction of 5-methoxy-2-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of the amine with carbon disulfide and a base, followed by oxidation to form the isothiocyanate . Another method involves the use of phenyl chlorothionoformate in the presence of a base .
Industrial Production Methods
Industrial production of isothiocyanates often employs large-scale reactions using similar methods as described above. The choice of reagents and conditions can vary depending on the desired yield and purity of the product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-nitrophenyl isothiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as primary or secondary amines are commonly used in substitution reactions.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides can be used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Thioureas: Formed from substitution reactions with amines.
Amino Derivatives: Formed from the reduction of the nitro group.
Hydroxyl Derivatives: Formed from the oxidation of the methoxy group.
Scientific Research Applications
5-Methoxy-2-nitrophenyl isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-nitrophenyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. The compound can interact with proteins, DNA, and other cellular components, potentially disrupting their normal functions and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 2-Methoxy-5-methylphenyl isothiocyanate
- Phenyl isothiocyanate
Uniqueness
5-Methoxy-2-nitrophenyl isothiocyanate is unique due to the presence of both methoxy and nitro groups on the phenyl ring. These substituents can influence the compound’s reactivity and biological activity, making it distinct from other isothiocyanates. The methoxy group can enhance the compound’s solubility and stability, while the nitro group can contribute to its electrophilic nature and potential biological effects .
Properties
Molecular Formula |
C8H6N2O3S |
---|---|
Molecular Weight |
210.21 g/mol |
IUPAC Name |
2-isothiocyanato-4-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3S/c1-13-6-2-3-8(10(11)12)7(4-6)9-5-14/h2-4H,1H3 |
InChI Key |
OPYGRNPHUQGJJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.